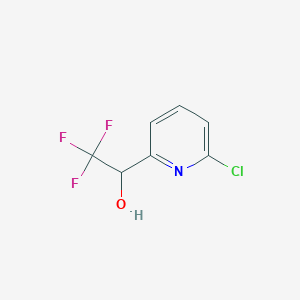

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGAJVHXZSXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroacetone.

Reduction: Formation of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanolamine.

Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in drug development. The trifluoroethanol group can influence the pharmacokinetics and pharmacodynamics of therapeutic agents.

- Antimicrobial Activity : Research indicates that compounds containing chloropyridine rings exhibit antimicrobial properties. 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol could serve as a lead compound for developing new antibiotics or antifungal agents.

- Cancer Research : Chloropyridine derivatives have shown promise in inhibiting cancer cell growth. The incorporation of the trifluoroethanol moiety may enhance the efficacy and selectivity of these compounds against specific cancer types.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Reagent in Reactions : It can be utilized in various chemical reactions such as nucleophilic substitutions and coupling reactions. Its unique structure allows for selective reactions that can yield complex molecules with high specificity.

- Solvent Properties : this compound can act as a solvent in organic reactions, particularly where polar aprotic solvents are required. Its ability to dissolve a wide range of organic compounds makes it suitable for various synthetic pathways.

Material Science

In material science, this compound can be used to modify the properties of polymers and other materials:

- Polymer Additive : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance due to the trifluoroethyl group’s electronegativity.

- Surface Modification : It can be employed in surface treatments to improve hydrophobicity or to introduce functional groups that facilitate further chemical reactions on surfaces.

Case Study 1: Antimicrobial Activity Evaluation

A study was conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Complex Organic Molecules

In another research project, this compound was used as an intermediate in synthesizing complex organic molecules. The reaction conditions were optimized to maximize yield and purity, demonstrating its effectiveness as a versatile reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Substituted Pyridinyl Trifluoroethanols

The following table summarizes key structural analogs and their properties:

Structural and Functional Differences

- Substituent Effects: Chlorine vs. Bromine: Brominated analogs (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanol) exhibit higher molecular weight and distinct reactivity in cross-coupling reactions compared to chlorinated derivatives . Pyridine vs. Phenyl: Pyridinyl derivatives (e.g., this compound) demonstrate enhanced hydrogen-bonding capacity due to the nitrogen atom, influencing chromatographic separation behavior .

- Physical Properties: NMR Shifts: The ¹⁹F NMR chemical shift for trifluoroethanol derivatives consistently appears near δ -79.0 ppm, but coupling constants (J=6.5–6.6 Hz) vary slightly with substituent electronic effects . Solubility: Pyridinyl derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO), whereas phenyl analogs are more lipophilic .

- Reactivity: Catalytic Applications: Deoxygenated 2,2,2-trifluoroethanol is critical for enantioselective hydroalkoxylation, as impurities in the solvent reduce yield and selectivity . Chiral Resolution: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol undergoes efficient kinetic resolution using alcohol dehydrogenases, highlighting the role of substituent steric bulk in enzymatic recognition .

Biological Activity

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chlorine atom and a trifluoroethanol group. Its molecular formula is C₇H₄ClF₃NO, with a molecular weight of approximately 233.56 g/mol. The trifluoroethanol moiety is particularly notable for its ability to form hydrogen bonds, which can influence the interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The trifluoroethanol group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.

- Halogen Bonding : The chlorine atom on the pyridine ring may participate in halogen bonding, enhancing the compound's binding affinity to specific targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways, particularly kinases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi by disrupting their metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| 1-(4-Chloropyridin-3-yl)-2,2,2-trifluoroethanol | Structure | Moderate antimicrobial activity |

| 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanol | Structure | Reduced anti-inflammatory effects |

The presence of halogens enhances lipophilicity and can improve binding affinity to biological targets. Variations in the position of chlorine substitutions significantly affect the compound's potency and selectivity.

Case Studies

-

Inhibition of Kinase Activity :

A study demonstrated that compounds structurally similar to this compound effectively inhibit specific kinases involved in cancer progression. The IC50 values were found to be significantly lower than those of non-halogenated analogs, indicating enhanced potency due to halogen interactions . -

Antimicrobial Testing :

In a series of antimicrobial assays against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results highlight its potential as a lead compound for developing new antimicrobial agents. -

Anti-inflammatory Studies :

In vitro experiments showed that treatment with this compound reduced the production of TNF-alpha and IL-6 in activated macrophages by up to 50%, suggesting significant anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .

Q & A

Q. What are the most effective synthetic routes for 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Nucleophilic Substitution : Start with 6-chloro-2-pyridinecarbaldehyde and perform a nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF). Optimize solvent polarity (e.g., THF vs. DMF) to control reaction kinetics and byproduct formation .

- Reduction of Ketone Precursors : Catalytic hydrogenation of 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone using Pd/C or enzymatic reduction with alcohol dehydrogenases (ADHs) under microwave irradiation can enhance enantioselectivity .

- Critical Parameters :

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to predict bond angles, electrostatic potential surfaces, and reactivity toward electrophiles .

Q. What factors influence the stability of this compound under different storage and reaction conditions?

Methodological Answer:

- Hydrolytic Stability : The Cl atom on pyridine increases susceptibility to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal Decomposition : Degrades above 100°C, releasing HCl and trifluoroacetic acid. Monitor via TGA-DSC .

- Light Sensitivity : UV irradiation induces C-Cl bond cleavage; use amber vials for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize stereochemical control?

Methodological Answer:

- Biocatalytic Approaches : Use engineered ADHs (e.g., from Lactobacillus brevis) with NADPH cofactor recycling systems to achieve >95% ee .

- Chiral Auxiliaries : Employ (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol as a chiral ligand in Pd-catalyzed asymmetric reactions .

- Kinetic Resolution : Separate enantiomers via lipase-catalyzed acetylation (e.g., CAL-B, vinyl acetate) .

Q. How do computational studies inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks : Validate purity of starting materials (e.g., 6-chloropyridine-2-carbaldehyde) via GC-MS .

- Solvent Effects : Re-evaluate reactions in alternative solvents (e.g., 2,2,2-TFE vs. toluene) to account for polarity-driven discrepancies .

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-(5-amino-2-chlorophenyl)-2,2,2-TFE) .

Q. What are the mechanistic implications of the trifluoroethanol group in catalytic and biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.